molecular formula C6H2BrClF2O2S B1268382 4-Bromo-2,5-difluorobenzenesulfonyl chloride CAS No. 207974-14-9

4-Bromo-2,5-difluorobenzenesulfonyl chloride

Cat. No. B1268382
CAS RN: 207974-14-9
M. Wt: 291.5 g/mol
InChI Key: SBMKFWMFNIEPDN-UHFFFAOYSA-N
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Description

4-Bromo-2,5-difluorobenzenesulfonyl chloride (BDFC) is a widely used reagent in organic synthesis and has been used in a variety of applications. It is a colorless liquid with a melting point of 61-63°C and a boiling point of 156°C. It is also soluble in many organic solvents, including ethers, alcohols, and hydrocarbons. BDFC is a versatile reagent due to its unique chemical structure, which consists of a bromine atom and two fluorine atoms attached to a sulfonyl chloride group. This structure allows it to function as a nucleophile in a variety of reactions, including nucleophilic substitution, nucleophilic addition, and nucleophilic cyclization.

Scientific Research Applications

Catalytic Applications

4-Bromo-2,5-difluorobenzenesulfonyl chloride has been utilized in palladium-catalyzed desulfitative arylation processes. It reacts effectively to afford arylated heteroarenes in moderate to high yields without cleavage of the C–Br bonds. This enables further transformations, demonstrating its utility in regioselective arylations and offering a pathway for the synthesis of complex organic compounds (Skhiri et al., 2015).

Photoreduction and Photosubstitution Processes

The compound has been studied in the context of photoreduction and photosubstitution reactions. For instance, the HCl-catalyzed photoreduction of 4-bromonitrobenzene, which involves radical intermediates, is a significant reaction that highlights the reactivity of similar bromo-substituted compounds under specific conditions (Wubbels et al., 1988).

Enzyme Inhibition Studies

This chemical has been used in synthesizing new compounds with potential enzyme inhibition properties. For example, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides synthesized from 4-bromobenzenesulfonyl chloride showed significant inhibitory potential against enzymes like acetylcholinesterase and α-glucosidase (Riaz, 2020).

Derivatization and Detection Enhancement

This compound has been used in derivatization methods to increase the detection responses of specific compounds in liquid chromatography-mass spectrometry. This application is crucial in enhancing the sensitivity of analytical methods for detecting trace substances in biological fluids (Higashi et al., 2006).

Solid-Phase Synthesis Applications

This compound plays a role in solid-phase synthesis, where polymer-supported benzenesulfonamides prepared from it have been used as key intermediates in chemical transformations. This application underscores its importance in facilitating the production of a variety of chemical scaffolds, which are essential in drug development and material science (Fülöpová & Soural, 2015).

Covalent Attachment in Bioconjugate Chemistry

It also finds applications in bioconjugate chemistry, particularly in activating hydroxyl groups of polymeric carriers for the covalent attachment of biological molecules. This functionality is crucial for developing therapeutic applications and diagnostic tools (Chang et al., 1992).

Safety and Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .

Biochemical Analysis

Biochemical Properties

4-Bromo-2,5-difluorobenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions, where the sulfonyl chloride group reacts with nucleophilic sites on these biomolecules. This interaction can lead to the formation of covalent bonds, modifying the structure and function of the target biomolecules. For example, it can react with amino groups in proteins, leading to the formation of sulfonamide linkages .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. The sulfonylation of proteins can alter their activity, stability, and interactions with other cellular components. This can lead to changes in cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic sites, such as amino or hydroxyl groups, on enzymes and proteins. This reaction can result in enzyme inhibition or activation, depending on the specific target and the nature of the modification. Additionally, the modification of transcription factors and other regulatory proteins can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is chemically stable under standard ambient conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in protein function and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects may be observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects can occur, including tissue damage and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes that catalyze sulfonylation reactions, leading to the formation of sulfonamide derivatives. These metabolic transformations can affect the compound’s activity and its impact on cellular metabolism. Additionally, the presence of this compound can influence metabolic flux and alter the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. The compound’s localization and accumulation can be influenced by its chemical properties, such as solubility and reactivity. These factors can affect its bioavailability and the extent of its biochemical effects .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .

properties

IUPAC Name

4-bromo-2,5-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF2O2S/c7-3-1-5(10)6(2-4(3)9)13(8,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMKFWMFNIEPDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341632
Record name 4-Bromo-2,5-difluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

207974-14-9
Record name 4-Bromo-2,5-difluorobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207974-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,5-difluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,5-difluorobenzenesulfonyl Chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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